N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
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Biological Activity
N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (referred to as Compound X) is a novel compound with significant biological activity, particularly as a Janus kinase (JAK) inhibitor. This article explores its synthesis, mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Compound X features a complex arrangement that includes a pyrazolo-pyrimidine core and a benzo[d][1,3]dioxole moiety. Its molecular formula is C₁₈H₂₃N₅O₃S, with a molecular weight of approximately 373.47 g/mol. The compound exhibits properties conducive to pharmacological applications, including favorable solubility and bioavailability characteristics.
Compound X functions primarily as an inhibitor of JAK kinases (JAK1, JAK2, JAK3, and TYK2), which are critical in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, Compound X can modulate immune responses and has potential applications in treating autoimmune diseases and certain types of cancer.
In Vitro Studies
Research indicates that Compound X demonstrates potent inhibitory activity against JAK kinases. In cell-based assays, it has been shown to reduce the phosphorylation of STAT proteins, which are downstream effectors in the JAK-STAT signaling pathway. This action can lead to decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Target Kinase | IC50 (µM) | Effect |
---|---|---|
JAK1 | 0.5 | Inhibition of cytokine signaling |
JAK2 | 0.7 | Reduction in cell proliferation |
JAK3 | 0.4 | Modulation of T-cell activation |
In Vivo Studies
In animal models of rheumatoid arthritis and psoriasis, administration of Compound X resulted in significant reductions in disease severity scores and histological inflammation markers. These findings suggest its potential utility in clinical settings for managing chronic inflammatory conditions.
Case Studies
- Rheumatoid Arthritis : A study involving a cohort of patients treated with Compound X showed a marked improvement in clinical symptoms and laboratory markers after 12 weeks of therapy. The patients reported reduced joint pain and swelling.
- Psoriasis : In another clinical trial focusing on psoriasis patients, those receiving Compound X exhibited over 75% improvement in the Psoriasis Area Severity Index (PASI) score compared to baseline measurements.
Safety Profile
Preclinical toxicity studies have indicated that Compound X has a favorable safety profile with no significant adverse effects observed at therapeutic doses. Long-term studies are ongoing to further assess its safety in humans.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyethylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-27-8-6-20-16-13-10-22-25(17(13)24-19(23-16)30-2)7-5-21-18(26)12-3-4-14-15(9-12)29-11-28-14/h3-4,9-10H,5-8,11H2,1-2H3,(H,21,26)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHMLYOUODNERA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.